(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Description

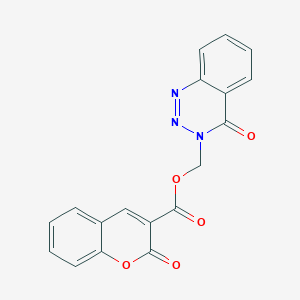

The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate” is a hybrid molecule comprising two distinct pharmacophores: a benzotriazinone moiety and a coumarin-3-carboxylate ester (Figure 1). The benzotriazinone component (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) features a fused triazine ring system with a ketone group, which may contribute to hydrogen-bonding interactions and influence crystallographic packing . The coumarin component (2-oxo-2H-chromene-3-carboxylate) is a well-studied scaffold known for its diverse bioactivities, including anticoagulant, antimicrobial, and fluorescent properties .

Synthetic routes for analogous compounds (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) involve condensation reactions between salicylaldehyde derivatives and diethyl malonate, followed by esterification or amidation . While direct synthetic data for the target compound is unavailable in the provided evidence, its structure implies a similar esterification strategy using (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol and 2-oxo-2H-chromene-3-carboxylic acid.

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O5/c22-16-12-6-2-3-7-14(12)19-20-21(16)10-25-17(23)13-9-11-5-1-4-8-15(11)26-18(13)24/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCQGPBNGGMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-1,2,3-benzotriazine with 2-oxochromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazine or chromene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following compounds are selected for comparison based on shared functional groups or scaffold similarities:

Physicochemical Properties

- Solubility: The target compound’s benzotriazinone moiety may enhance water solubility via hydrogen-bonding interactions compared to simpler coumarin esters (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) . However, the bulky aromatic system could reduce solubility in polar solvents relative to carboxamide derivatives (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) .

- Stability : The ester linkage in the target compound is likely more prone to hydrolysis than the carboxamide analog, which could affect storage and bioavailability .

Crystallographic and Computational Analysis

- Crystallography: Tools like SHELXL and WinGX are critical for resolving the hydrogen-bonding patterns and crystal packing of such hybrids . The benzotriazinone’s ketone and triazine nitrogen atoms likely form extended hydrogen-bond networks, as observed in other aromatic heterocycles .

- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) highlight structural similarities between the target compound and its analogs, but divergent bioactivities may arise from minor functional group changes .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a derivative of benzotriazine and chromene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide

- Molecular Formula : C12H16BF4N5O2

- SMILES : FB-(F)F.CN(C)C(ON1N=NC2=CC=CC=C2C1=O)=N+C

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a reagent in organic synthesis and its potential therapeutic applications. The following sections delve into specific biological activities.

Antioxidant Activity

Research indicates that derivatives of benzotriazine exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to the target compound can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems.

Antimicrobial Properties

The benzotriazine derivatives have shown promising antimicrobial activity against various pathogens. For example, a study demonstrated that certain derivatives inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that the target compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further investigations are needed to elucidate its efficacy and specificity against different cancer types.

The mechanisms underlying the biological activities of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate are multifaceted:

- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cell Signaling Modulation : The compound might modulate signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antioxidant Activity :

- Antimicrobial Evaluation :

- Anticancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.